molecular formula C18H20N4O3S B2544740 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1797718-98-9

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2544740
CAS No.: 1797718-98-9
M. Wt: 372.44
InChI Key: ODPCZAWRAPVHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a chemical compound featuring a pyridopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological significance . Compounds with this core structure have demonstrated potential as inhibitors for various critical cellular targets. Research into similar dihydropyrido pyrimidinyl methanones has identified them as potent antagonists for the P2X7 receptor, a key player in the neuroinflammatory response linked to conditions such as depression . Furthermore, pyridopyrimidine derivatives are being actively investigated in oncology research for their ability to inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are essential regulators of the cell cycle and are often dysregulated in cancers . The structural motif of this compound, which combines the fused nitrogen-containing heterocycle with a phenylsulfonyl group, suggests it is a valuable synthetic intermediate or potential bioactive molecule for probing biological pathways in fields including neuroscience, immunology, and cancer biology . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(21-10-7-17-15(12-21)11-19-13-20-17)14-3-5-16(6-4-14)26(24,25)22-8-1-2-9-22/h3-6,11,13H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPCZAWRAPVHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone , often referred to as a pyrido-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrido[4,3-d]pyrimidine core linked to a phenyl group substituted with a pyrrolidine sulfonamide. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 378.47 g/mol.

Pyrido-pyrimidine derivatives are known to exhibit various biological activities primarily through their interactions with specific molecular targets. The following mechanisms have been identified for this compound:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. For example, derivatives like 8H-pyrido[2,3-d]pyrimidin-7-one have demonstrated potent PDE5 inhibitory activities, leading to potential applications in treating erectile dysfunction .
  • Antitumor Activity : Research indicates that pyrido-pyrimidines can inhibit EGFR (epidermal growth factor receptor) tyrosine kinase activity, which is vital for cancer cell proliferation. Compounds similar to the one have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Properties : Some studies suggest that pyrido-pyrimidine derivatives possess antimicrobial activity, which could be beneficial in developing new antibiotics .

Biological Activity Data

The biological activities of the compound can be summarized in the following table:

Activity TypeMechanism of ActionReference
PDE InhibitionSelective inhibition of PDE5
AntitumorInhibition of EGFR kinase
AntimicrobialPotential antimicrobial effects

Case Studies and Research Findings

  • PDE5 Inhibitory Activity : A study on pyrido[2,3-d]pyrimidine derivatives revealed that compounds bearing specific substituents exhibited significant PDE5 inhibition. The most potent compound showed an EC30 value of 0.85 nM on isolated rabbit corpus cavernosum tissue .
  • Antitumor Efficacy : In vitro studies evaluating the antitumor activity against various cancer cell lines (NCI-H1975, A549) indicated that certain pyrido-pyrimidine derivatives displayed IC50 values greater than 50 μM, suggesting moderate activity compared to established inhibitors .
  • Antimicrobial Testing : Preliminary tests indicated that some derivatives could inhibit bacterial growth effectively; however, further studies are necessary to elucidate their full antimicrobial potential .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising candidate in the development of new therapeutic agents due to its structural characteristics that allow for interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the pyrido[4,3-d]pyrimidine core can enhance potency against various cancer cell lines .

Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial efficacy. In vitro studies suggest that certain analogs possess significant activity against both bacterial and fungal pathogens. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring enhance antimicrobial activity .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of pyrido[4,3-d]pyrimidines. Compounds similar to (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone have shown potential in reducing inflammation markers in animal models, suggesting a pathway for treating inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions including:

  • Cyclization Reactions: Key steps involve the formation of the pyrido[4,3-d]pyrimidine framework through cyclization of appropriate precursors.
  • Amination and Arylation: Direct C–N bond formation techniques are employed to introduce amine groups which are crucial for biological activity .

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested against several cancer cell lines including breast and lung cancer cells. The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range. These findings support further development as potential anticancer agents .

Case Study: Antimicrobial Efficacy

Another research effort investigated the antimicrobial properties of various derivatives against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Certain compounds demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation
Antimicrobial PropertiesEffective against bacteria and fungi
Anti-inflammatory EffectsReduces inflammation markers in animal models

Comparison with Similar Compounds

Core Structure Variations

Compound A: 1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]ethanone

  • Key Differences: Contains a trifluoromethylphenyl-ethylamino substituent instead of a pyrrolidinylsulfonylphenyl group.

Compound B: 1-(4-(Methylamino)-2-(piperidin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone dihydrochloride

  • Key Differences: Substituted with a piperidin-3-yl group and methylamino moiety. The dihydrochloride salt enhances aqueous solubility compared to the neutral methanone derivative .

Compound C: 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone

  • Key Differences: Replaces the pyrido-pyrimidine core with a thieno[2,3-d]pyrimidine system.

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₉H₂₂N₄O₃S C₂₃H₂₈F₃N₅O C₁₅H₂₅Cl₂N₅O C₁₉H₁₆N₂O₂S
Molar Mass (g/mol) ~386.47 ~471.50 ~362.30 ~360.41
Key Substituents Pyrrolidinylsulfonyl Trifluoromethylphenyl-ethyl Piperidinyl-methylamino Thienopyrimidine-methylphenyl
Solubility Moderate (neutral) High (lipophilic) High (dihydrochloride salt) Low (thiophene core)
Hazard Class Not reported Not reported IRRITANT Not reported

Research Implications

  • Structural Optimization : The target compound’s pyrrolidinylsulfonyl group balances solubility and target engagement, whereas bulkier substituents (e.g., trifluoromethylphenyl in Compound A) may enhance potency but reduce metabolic stability .
  • Salt Forms : Compound B’s dihydrochloride form demonstrates the importance of salt selection for improving bioavailability in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.